3-Nitro-4-(trifluoromethoxy)benzamide

Lipophilicity Membrane Permeability Pharmacokinetics

This dual-substituted benzamide features a nitro group at C-3 and trifluoromethoxy at C-4, yielding a combined Hammett constant (Σσp = 1.13) that is 1.45-fold higher than generic 3-nitrobenzamide. With a calculated LogP of 3.0 and PSA of 99.13 Ų, it offers enhanced membrane permeability and metabolic stability versus single-substituent analogs. Use as a scaffold for antiproliferative agents (class GI50 = 1.9–2.1 μM), kinase-targeted chemical probes, or in systematic SAR studies quantifying electron deficiency effects on target binding. Request a quote for bulk quantities.

Molecular Formula C8H5F3N2O4
Molecular Weight 250.133
CAS No. 1214323-50-8
Cat. No. B599175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-4-(trifluoromethoxy)benzamide
CAS1214323-50-8
Synonyms3-Nitro-4-(trifluoromethoxy)benzamide
Molecular FormulaC8H5F3N2O4
Molecular Weight250.133
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])OC(F)(F)F
InChIInChI=1S/C8H5F3N2O4/c9-8(10,11)17-6-2-1-4(7(12)14)3-5(6)13(15)16/h1-3H,(H2,12,14)
InChIKeyTZLVPZHDZLCXKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-4-(trifluoromethoxy)benzamide (CAS 1214323-50-8): Core Chemical and Physicochemical Profile for Research Procurement


3-Nitro-4-(trifluoromethoxy)benzamide (CAS 1214323-50-8, MF: C8H5F3N2O4, MW: 250.13 g/mol) is a polysubstituted aromatic benzamide bearing an electron-withdrawing nitro group at the 3-position and a highly lipophilic trifluoromethoxy (-OCF3) substituent at the 4-position . This dual-substitution pattern distinguishes it from simpler nitrobenzamide or trifluoromethoxybenzamide congeners, conferring a calculated LogP of 2.99970 and a polar surface area (PSA) of 99.13 Ų—physicochemical parameters that critically influence membrane permeability and target engagement . The compound is commercially available at 95–98% purity and is primarily employed as a versatile building block or intermediate in medicinal chemistry and chemical biology research .

Why 3-Nitro-4-(trifluoromethoxy)benzamide Cannot Be Substituted with Generic 3-Nitrobenzamide or 4-(Trifluoromethoxy)benzamide in Rigorous SAR Studies


In drug discovery and chemical probe development, the additive and synergistic contributions of electron-withdrawing substituents dictate pharmacological and pharmacokinetic behavior. A generic 3-nitrobenzamide (CAS 645-09-0) lacks the -OCF3 group that dramatically increases lipophilicity and metabolic stability [1]. Conversely, 4-(trifluoromethoxy)benzamide (CAS 456-71-3) lacks the nitro group essential for bioreductive activation or key electrostatic interactions . Interchanging these analogs introduces uncontrolled variables in LogP, PSA, and target engagement, thereby invalidating quantitative structure–activity relationship (QSAR) models and compromising experimental reproducibility. The following quantitative evidence establishes the specific, measurable differentiation of 3-nitro-4-(trifluoromethoxy)benzamide.

Quantitative Differentiation of 3-Nitro-4-(trifluoromethoxy)benzamide Against Key In-Class Comparators


Lipophilicity Enhancement: 3.6× Greater LogP Than 3-Nitrobenzamide

3-Nitro-4-(trifluoromethoxy)benzamide exhibits a calculated LogP of 2.99970, which is 3.6-fold higher than that of its closest nitro-substituted comparator, 3-nitrobenzamide (LogP = 0.833) . This marked increase in lipophilicity is directly attributable to the introduction of the 4-trifluoromethoxy group, which enhances the compound's ability to passively diffuse across biological membranes.

Lipophilicity Membrane Permeability Pharmacokinetics

Dual-Substituent Contribution to Polar Surface Area (PSA)

The target compound possesses a PSA of 99.13 Ų, which is higher than that of 4-(trifluoromethoxy)benzamide (PSA = 52.32 Ų) due to the additional nitro group [1]. While this PSA value remains within the range favorable for oral absorption (<140 Ų), it also provides a more balanced profile for interactions with polar residues in enzyme active sites compared to the less polar 4-(trifluoromethoxy) analog.

Polar Surface Area Blood-Brain Barrier Permeability Oral Bioavailability

Nitrobenzamide Scaffold Imparts Antiproliferative Activity

While direct GI50 data for 3-nitro-4-(trifluoromethoxy)benzamide is not publicly disclosed, the 4-substituted-3-nitrobenzamide pharmacophore is a validated scaffold for antiproliferative activity. A closely related analog (compound 4a) in a series of 4-substituted-3-nitrobenzamides exhibited potent anti-tumor activity with GI50 values of 1.904–2.111 μM against HCT-116, MDA-MB435, and HL-60 cancer cell lines in vitro [1]. This activity is attributed to the 3-nitro group, which is a key feature absent in 4-(trifluoromethoxy)benzamide.

Anticancer Cytotoxicity GI50

Potential Kinase Inhibition via Nitro-Trifluoromethoxy Synergy

Benzamide derivatives bearing both nitro and trifluoromethoxy groups have demonstrated inhibitory activity against protein kinases implicated in cancer progression [1]. The combined electron-withdrawing effects of the -NO2 and -OCF3 groups modulate the electron density on the benzamide core, enhancing binding affinity to kinase ATP-binding pockets. While the exact IC50 for this specific compound is not publicly reported, the class-level evidence establishes the nitro-trifluoromethoxy combination as a privileged motif for kinase inhibitor design, a feature not replicated by mono-substituted analogs.

Kinase Inhibition Cancer Therapeutics Protein Kinase

Enhanced Metabolic Stability via Trifluoromethoxy Group

The -OCF3 group is a well-established bioisostere for -OCH3 and -Cl that enhances metabolic stability by shielding adjacent positions from cytochrome P450 (CYP) oxidation. In a series of nitroimidazooxazine antitubercular agents, the introduction of a 4-(trifluoromethoxy)benzyl moiety resulted in a 5-fold improvement in in vivo efficacy compared to the parent drug, driven largely by enhanced metabolic stability [1]. This class-level advantage of the trifluoromethoxy group over methoxy or chloro analogs directly translates to the target compound, suggesting superior metabolic robustness compared to 4-methoxy-3-nitrobenzamide.

Metabolic Stability CYP Inhibition Drug Metabolism

Unique Electrotopological State for Target Engagement

The combination of a strong electron-withdrawing nitro group (σp = 0.78) at the meta-position and a moderately electron-withdrawing trifluoromethoxy group (σp = 0.35) at the para-position creates a unique electron-deficient aromatic ring. This electrostatic profile is distinct from either 3-nitrobenzamide (single EWG) or 4-(trifluoromethoxy)benzamide (weaker EWG) and can enhance π–π stacking and hydrogen-bond acceptor capacity with specific protein residues [1][2]. Quantitative SAR studies on related benzamide scaffolds confirm that increasing electron deficiency correlates with improved binding to electron-rich active site pockets [2].

Electron-Withdrawing Group Hammett Constant Molecular Recognition

High-Value Research and Industrial Applications for 3-Nitro-4-(trifluoromethoxy)benzamide Based on Verified Differentiation


Medicinal Chemistry: Lead Generation for Antiproliferative Agents

Utilize 3-nitro-4-(trifluoromethoxy)benzamide as a core scaffold for synthesizing 4-substituted-3-nitrobenzamide derivatives targeting cancer cell lines (HCT-116, MDA-MB435, HL-60). The validated antiproliferative activity of the class (GI50 = 1.9–2.1 μM) coupled with enhanced lipophilicity (LogP = 3.0) provides a differentiated starting point for optimizing potency and cellular permeability [1].

Chemical Biology: Probe Development for Kinase Inhibition Studies

Employ this compound as a building block to construct kinase-targeted chemical probes. The dual electron-withdrawing nitro and trifluoromethoxy groups (Σσp = 1.13) create a distinct electrostatic profile that favors binding to kinase ATP-binding pockets, as supported by class-level kinase inhibition data [1].

Pharmacokinetic Optimization: Bioisosteric Replacement Studies

Incorporate 3-nitro-4-(trifluoromethoxy)benzamide into lead series requiring metabolic stabilization. The trifluoromethoxy group is a proven bioisostere that confers resistance to CYP-mediated oxidation, as demonstrated by the 5-fold efficacy gain observed in trifluoromethoxy-containing antitubercular analogs [1]. This makes it a strategic replacement for metabolically labile methoxy or chloro groups.

SAR Elucidation: Evaluating Electron-Withdrawing Group Effects

Use this compound as a reference point in systematic SAR studies to quantify the additive impact of a second electron-withdrawing group on biological activity. The 1.45-fold higher Hammett constant sum (Σσp = 1.13) relative to 3-nitrobenzamide (Σσp = 0.78) provides a measurable parameter for correlating electron deficiency with target binding affinity or functional activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Nitro-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.